
Gly5-Ahx-DM1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly5-Ahx-DM1 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent DM1 (Maytansinoid DM1), a microtubulin inhibitor, linked via a Gly5-Ahx linker. This compound is primarily used in targeted cancer therapies, where it is conjugated to antibodies that specifically target cancer cells, delivering the cytotoxic agent directly to the tumor site.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly5-Ahx-DM1 involves the conjugation of DM1 to a Gly5-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated by reacting with a suitable activating agent to form an intermediate that can react with the linker.
Linker Attachment: The activated DM1 is then reacted with the Gly5-Ahx linker under controlled conditions to form the conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and Gly5-Ahx linker are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Gly5-Ahx-DM1 undergoes several types of chemical reactions, including:
Substitution Reactions: The conjugation of DM1 to the Gly5-Ahx linker involves nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker and release of DM1.
Common Reagents and Conditions
Activating Agents: Common activating agents for DM1 include carbodiimides and succinimidyl esters.
Reaction Conditions: The conjugation reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at controlled temperatures and pH.
Major Products
The major product of the conjugation reaction is this compound, with minor by-products including unreacted DM1 and linker.
Wissenschaftliche Forschungsanwendungen
Gly5-Ahx-DM1 has several scientific research applications, particularly in the field of targeted cancer therapy:
Antibody-Drug Conjugates (ADCs): this compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic DM1 directly to the tumor site.
Cancer Research: Researchers use this compound to study the mechanisms of action and resistance in cancer cells, helping to develop more effective therapies.
Drug Development: The compound is used in the development and testing of new ADCs, providing a platform for creating targeted therapies for various types of cancer.
Wirkmechanismus
Gly5-Ahx-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADCs containing this compound bind to specific antigens on the surface of cancer cells.
Internalization: The ADCs are internalized by the cancer cells through receptor-mediated endocytosis.
Release of DM1: Once inside the cell, the linker is cleaved, releasing DM1.
Microtubule Inhibition: DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brentuximab Vedotin: This ADC uses a different cytotoxic agent, monomethyl auristatin E (MMAE), and is used to treat Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Uniqueness
Gly5-Ahx-DM1 is unique due to its specific linker, Gly5-Ahx, which provides stability and efficient release of DM1 within the target cells. This specificity enhances the efficacy and reduces the side effects compared to other ADCs.
Eigenschaften
Molekularformel |
C48H70ClN9O15 |
|---|---|
Molekulargewicht |
1048.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C48H70ClN9O15/c1-27-13-12-14-34(70-8)48(68)21-33(71-46(67)56-48)28(2)44-47(4,73-44)35(20-42(65)58(6)31-18-30(17-27)19-32(69-7)43(31)49)72-45(66)29(3)57(5)41(64)15-10-9-11-16-51-37(60)23-53-39(62)25-55-40(63)26-54-38(61)24-52-36(59)22-50/h12-14,18-19,28-29,33-35,44,68H,9-11,15-17,20-26,50H2,1-8H3,(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,63)(H,56,67)/b14-12+,27-13+/t28-,29+,33+,34-,35+,44+,47+,48+/m1/s1 |
InChI-Schlüssel |
KXRRQJLOPBCWJS-FXNONQMISA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


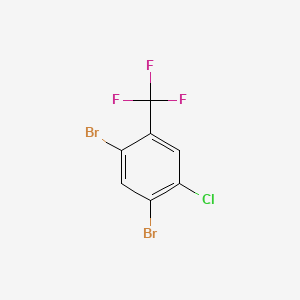
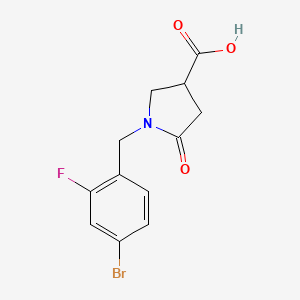
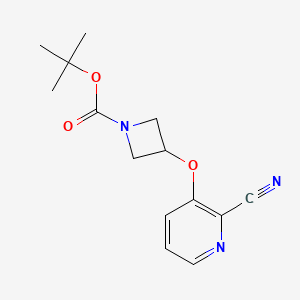
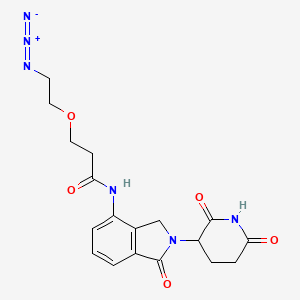
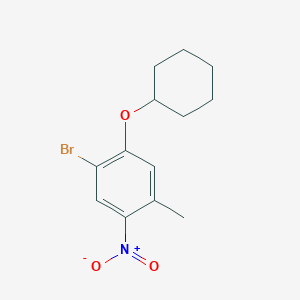

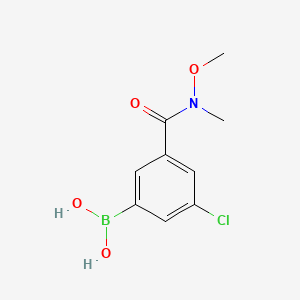
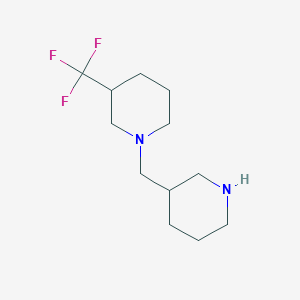
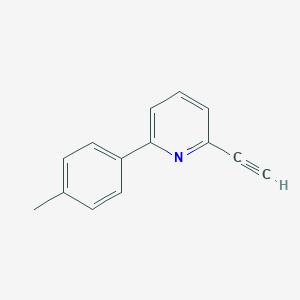
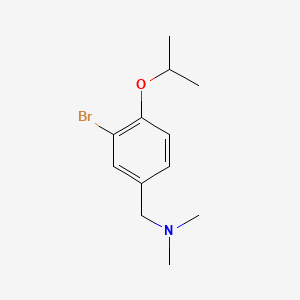
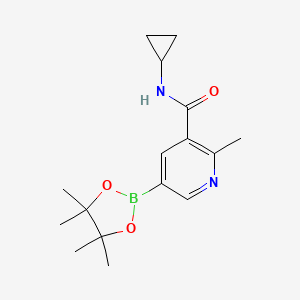
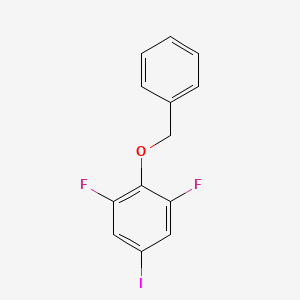
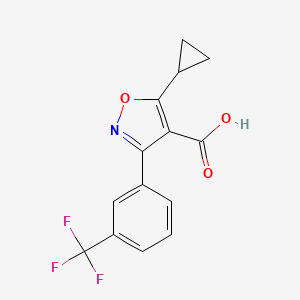
![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)
